N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
Description
N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a spirocyclic hybrid molecule combining indole and 1,3,4-thiadiazole moieties. Key structural features include:
- A spiro junction linking the indole and thiadiazole rings.
- A 2-chlorophenoxyethyl substituent at position 1 of the indole.
- Acetyl and acetamide groups at positions 3' and 5', respectively.
- A methyl group at position 7 of the indole.
While its exact biological activity remains unreported in the provided evidence, structurally related compounds demonstrate anticancer, antimicrobial, and analgesic properties .
Properties
IUPAC Name |
N-[4-acetyl-1'-[2-(2-chlorophenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-13-7-6-8-16-19(13)26(11-12-31-18-10-5-4-9-17(18)23)20(30)22(16)27(15(3)29)25-21(32-22)24-14(2)28/h4-10H,11-12H2,1-3H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMUHAKSJURVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CCOC4=CC=CC=C4Cl)N(N=C(S3)NC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F3294-0251 is a novel immune checkpoint known as IGSF8 . Immune checkpoints are regulators of the immune system and play crucial roles in maintaining self-tolerance and modulating immune responses, in order to minimize tissue damage.
Mode of Action
F3294-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody that binds to IGSF8 and blocks its interaction with its receptors. By doing so, it interferes with the normal functioning of the immune checkpoint, leading to changes in immune response.
Biochemical Pathways
Preclinical data have demonstrated that antibody blockade of igsf8 results in compelling monotherapy anti-tumor activity as well as synergy with anti-pd1 across multiple syngeneic tumor models.
Pharmacokinetics
The pharmacokinetics of F3294-0251 are currently being evaluated in a Phase 1 clinical trial. This study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of F3294-0251 administered intravenously.
Result of Action
The result of F3294-0251’s action is a significant anti-tumor activity. Preclinical data have shown that the blockade of IGSF8 by F3294-0251 leads to compelling anti-tumor activity, both as a monotherapy and in combination with anti-PD1.
Biological Activity
N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- CAS Number : 902248-77-5
- Molecular Formula : C22H21ClN4O4S
- Molecular Weight : 472.9 g/mol
- Structural Features : The compound features a spiro[indole-thiadiazole] moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with thiadiazole and thiazolidinone structures exhibit notable antimicrobial properties. Thiazolidinone derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that similar derivatives like N-{3'-acetyl...} may possess comparable activities. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. For instance, certain derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays indicated that compounds with similar structural features could outperform traditional anti-inflammatory drugs like indomethacin in specific bioassays .
Antitumor Activity
The spiro[indole-thiadiazole] framework is associated with antitumor properties. Compounds containing this moiety have been studied for their ability to induce apoptosis in cancer cells. Research suggests that modifications to the thiadiazole structure can enhance cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
Several studies highlight the biological potential of related compounds:
- Antimicrobial Study : A study on thiazolidinone derivatives showed that modifications at different positions significantly influenced their antimicrobial activity. Compounds demonstrated broad-spectrum activity against various pathogens .
- Anti-inflammatory Research : In an experimental model of inflammation, certain thiadiazole derivatives exhibited significant reduction in edema and inflammation markers compared to controls .
- Cytotoxicity Assay : A recent assay evaluated the cytotoxic effects of a series of thiadiazole derivatives on human cancer cell lines, revealing promising results for compounds similar to N-{3'-acetyl...}, with IC50 values indicating potent activity .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The chlorophenoxyethyl group in the target compound may enhance lipophilicity and receptor binding compared to ethyl or ethoxybenzyl analogs .
- Additional methyl groups (e.g., in ) could influence steric hindrance and metabolic stability.
- The spiro architecture is conserved across analogs, critical for conformational rigidity .
Crystallography
X-ray diffraction (XRD) studies on analogous thiadiazole compounds (e.g., ) reveal:
- Planar thiadiazole rings with puckering amplitudes (q) of 0.3–0.5 Å, analyzed via Cremer-Pople parameters .
- Hydrogen-bonding networks between acetamide groups and adjacent heteroatoms, stabilizing crystal packing .
- Software like SHELXL and ORTEP-III are widely used for structural refinement and visualization .
Preparation Methods
Reaction Mechanism
-
Generation of Nitrilimine Intermediate : Hydrazonyl chloride derivatives, prepared from substituted indole precursors, undergo dehydrohalogenation in the presence of TEA to form nitrilimines.
-
Cycloaddition with CS₂ : The nitrilimine reacts with CS₂ in a double [3+2] cycloaddition, forming the spiro[4.4]thiadiazole ring system. For the target compound, the indole moiety is functionalized with a methyl group at position 7 and a ketone at position 2 to facilitate subsequent reactions.
Example Protocol :
-
Hydrazonyl Chloride (1 mmol) and CS₂ (1.5 mmol) are stirred in CH₂Cl₂ (10 mL) with TEA (2 mmol) at 25°C for 12 hours.
-
Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).
Acetylation at the 3' and 5' Positions
The acetyl and acetamide groups are introduced sequentially using acetylation and condensation reactions.
Acetylation of the 3'-Position
Formation of the 5'-Acetamide Group
-
Step 1 : Nitration of the 5'-position using fuming HNO₃ in H₂SO₄ at 0°C.
-
Step 2 : Reduction of the nitro group to amine with H₂/Pd-C in ethanol.
-
Step 3 : Condensation with acetyl chloride in the presence of TEA to form the acetamide.
Spectroscopic Validation :
Optimization and Challenges
Solvent and Base Selection
Purification Strategies
-
Column Chromatography : Ethyl acetate/hexane (3:7) effectively separates spirocyclic products from byproducts.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).
Scalability and Green Chemistry Considerations
A gram-scale synthesis (10 mmol) of the spiro core achieved a 90% yield under optimized conditions, demonstrating industrial viability. Additionally, ethanol as a solvent in later stages aligns with green chemistry principles.
Applications and Further Modifications
This compound’s structural features suggest potential in:
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
Methodological Answer: The synthesis involves sequential reactions, including cyclization, acylation, and spiro-ring formation. Critical parameters include:
- Temperature control : Elevated temperatures (70–90°C) for thiadiazole cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for acylation and spiro-indole formation .
- Catalyst use : Triethylamine or iodine facilitates cyclization steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) ensures purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the spiro-indole and thiadiazole moieties. Key signals include:
- Acetyl protons at δ 2.1–2.3 ppm .
- Spiro carbon (C3) at δ 60–65 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (m/z 458.9) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect impurities .
Note : X-ray crystallography () resolves conformational ambiguities in the spiro-ring system.
Q. What preliminary biological assays are recommended to evaluate the anticancer potential of this compound?
Methodological Answer:
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
- Kinase inhibition : Screening against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
Contradiction Alert : Some thiadiazole derivatives show selective toxicity (e.g., reports IC₅₀ < 10 µM, while notes variability based on substituents).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?
Methodological Answer:
- Systematic substitution : Modify the 2-chlorophenoxyethyl group (e.g., replace Cl with Br, F) and assess cytotoxicity .
- Spiro-ring variations : Compare indole-thiadiazole spiro systems with non-spiro analogs to evaluate conformational effects .
- Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like tubulin or DNA topoisomerases .
Q. What experimental approaches are used to investigate the molecular targets and mechanisms of action in cancer cells?
Methodological Answer:
- Pull-down assays : Biotinylated compound + streptavidin beads to isolate binding proteins for LC-MS/MS identification .
- Gene expression profiling : RNA-seq after treatment to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Kinase profiling panels : Screen 100+ kinases (Eurofins KinaseProfiler) to pinpoint targets .
Contradiction Alert : suggests kinase inhibition, while implicates DNA intercalation. Use orthogonal assays (e.g., comet assay for DNA damage) to resolve.
Q. How can in vitro stability and metabolic pathways of this compound be assessed under physiological conditions?
Methodological Answer:
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2h) and analyze degradation via HPLC .
- Liver microsomes : Monitor Phase I metabolism (CYP450 enzymes) using NADPH cofactors and LC-MS metabolite identification .
- Plasma stability : Incubate in human plasma (37°C, 24h) and quantify parent compound remaining .
Q. What strategies mitigate conflicting data in cytotoxicity assays across different cell lines?
Methodological Answer:
- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times .
- Dose-response validation : Repeat assays with 8–10 dose points to improve IC₅₀ accuracy .
- Control for efflux pumps : Co-treat with P-gp inhibitors (e.g., verapamil) to assess transporter-mediated resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
